molecular formula C14H16O3 B2971145 Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate CAS No. 58455-55-3

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B2971145
CAS No.: 58455-55-3
M. Wt: 232.279
InChI Key: IEYANIVKQRBOPX-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate is an organic compound with the molecular formula C14H16O3.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 5-chlorosulfonyl-3-methyl-1-benzofuran-2-carboxylate
  • 1-(3-ethyl-5-methyl-1-benzofuran-2-yl)ethanone

Uniqueness

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups at specific positions can enhance its interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-4-10-6-7-12-11(8-10)9(3)13(17-12)14(15)16-5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYANIVKQRBOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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